
acetic acid;3,4-dihydro-1H-isochromen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3,4-dihydro-1H-isochromen-3-ol is a chemical compound with the molecular formula C11H12O3 It is known for its unique structure, which includes an isochromene ring fused with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4-dihydro-1H-isochromen-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dihydro-1H-isochromen-3-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3,4-dihydro-1H-isochromen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;3,4-dihydro-1H-isochromen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid;3,4-dihydro-1H-isochromen-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-1H-isochromen-3-ol: Lacks the acetic acid moiety but shares the isochromene ring structure.
Isochroman-3-ol: Similar structure but without the dihydro component.
2-(3,4-Dihydro-1H-isochromen-1-yl)acetic acid: Another related compound with a different substitution pattern.
Uniqueness
Acetic acid;3,4-dihydro-1H-isochromen-3-ol is unique due to its combined isochromene and acetic acid functionalities, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Propiedades
Número CAS |
113680-83-4 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
acetic acid;3,4-dihydro-1H-isochromen-3-ol |
InChI |
InChI=1S/C9H10O2.C2H4O2/c10-9-5-7-3-1-2-4-8(7)6-11-9;1-2(3)4/h1-4,9-10H,5-6H2;1H3,(H,3,4) |
Clave InChI |
WQTIPSVHRYMFOB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1C(OCC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


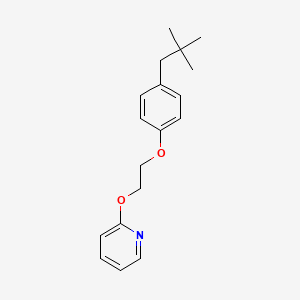
![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)

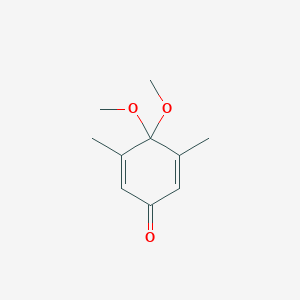

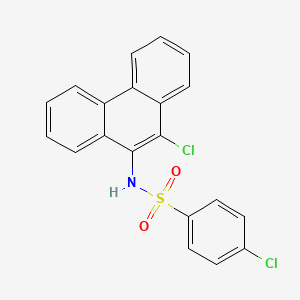
![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)
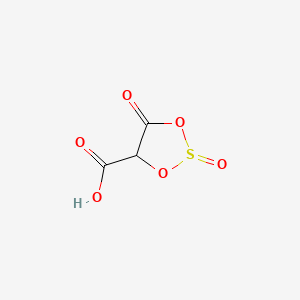
methanone](/img/structure/B14299663.png)
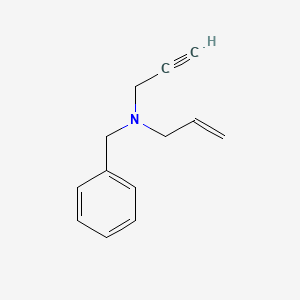
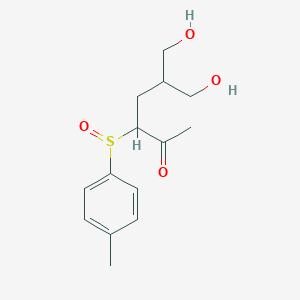

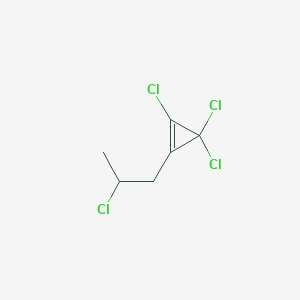
![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
